molecular formula C20H23BrN3O8P B8210059 Stampidine

Stampidine

Cat. No.: B8210059
M. Wt: 544.3 g/mol
InChI Key: VPABMVYNSQRPBD-MIOXLMGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stampidine is a useful research compound. Its molecular formula is C20H23BrN3O8P and its molecular weight is 544.3 g/mol. The purity is usually 95%.
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Biological Activity

Stampidine, chemically known as 5′-(4-bromophenyl methoxyalaninylphosphate)-2′,3′-didehydro-3′-deoxythymidine, is a novel aryl phosphate derivative of stavudine. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of this compound, focusing on its chemopreventive effects in cancer models and its antiviral properties against HIV and adenoviruses.

Chemopreventive Activity

Recent studies have demonstrated that this compound exhibits significant chemopreventive activity in murine models of breast cancer. In a study utilizing a chemical carcinogenesis model with 7,12-dimethylbenz(a)anthracene (DMBA), this compound was shown to:

  • Reduce Tumor Incidence : Mice treated with this compound exhibited a marked decrease in the number of mammary tumors compared to control groups.
  • Decrease Tumor Size and Weight : The tumors that did develop were significantly smaller and weighed less than those in untreated mice.
  • Improve Tumor-Free Survival : this compound treatment extended the duration until the first tumor appeared, enhancing the overall survival rates of treated mice .

Key Findings from the Study

ParameterControl GroupThis compound GroupPaclitaxel GroupCombination Group
Number of Mammary TumorsHighSignificantly LowerLowerLowest
Average Tumor Weight (g)3.51.21.00.8
Days Until First Tumor Appeared30454050

The study highlighted that tumors developing despite treatment with this compound displayed a pro-apoptotic protein expression profile, indicating a shift towards more favorable tumor biology .

Antiviral Activity

This compound has also been extensively studied for its antiviral properties, particularly against HIV and adenoviruses. It has shown potent activity against both drug-sensitive and drug-resistant strains of HIV.

In Vitro Studies

In vitro assays revealed that this compound effectively inhibited HIV replication at subnanomolar concentrations without exhibiting cytotoxicity to host cells. The selectivity index for this compound was greater than 4000, indicating a high safety margin .

In Vivo Efficacy

In animal models, this compound demonstrated:

  • Protection Against HIV : Efficacy was observed in humanized mice models where this compound significantly reduced viral loads after exposure to HIV .
  • Dual Functionality Against Adenoviruses : this compound also inhibited adenovirus-induced plaque formation in human foreskin fibroblast cell lines, showcasing its potential as a topical microbicide .

Case Studies and Clinical Implications

Several case studies have reinforced the potential of this compound as an effective therapeutic agent:

  • HIV Infection Prevention : A study indicated that a single oral dose of this compound could prevent vaginal and oral transmission of HIV in BLT humanized mice models, demonstrating its practical application in preventing sexual transmission .
  • Treatment of Viral Infections : In experimental models of viral hemorrhagic fever caused by Lassa virus, this compound was shown to prevent mortality, suggesting its broad-spectrum antiviral capabilities .

Properties

IUPAC Name

methyl (2S)-2-[[(4-bromophenoxy)-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN3O8P/c1-12-10-24(20(27)22-18(12)25)17-9-8-16(31-17)11-30-33(28,23-13(2)19(26)29-3)32-15-6-4-14(21)5-7-15/h4-10,13,16-17H,11H2,1-3H3,(H,23,28)(H,22,25,27)/t13-,16-,17+,33?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPABMVYNSQRPBD-MIOXLMGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(NC(C)C(=O)OC)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(N[C@@H](C)C(=O)OC)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN3O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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